Product packaging for Sodium;2-(6-methoxypyrimidin-4-yl)acetate(Cat. No.:CAS No. 2377035-58-8)

Sodium;2-(6-methoxypyrimidin-4-yl)acetate

Cat. No.: B2393934
CAS No.: 2377035-58-8
M. Wt: 190.134
InChI Key: BQERYCDQTVJFIG-UHFFFAOYSA-M
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Description

Historical Overview of Pyrimidine (B1678525) Acetate (B1210297) Chemistry

The chemistry of pyrimidines dates back to the 19th century, with the initial isolation and structural elucidation of foundational pyrimidine-containing molecules. However, the specific exploration of pyrimidine acetates, which are pyrimidine rings bearing an acetic acid or acetate substituent, is a more recent development within the broader history of pyrimidine chemistry.

The synthesis of acetic acid derivatives of pyrimidines has historically been driven by the pursuit of novel compounds with potential biological activity. Early methodologies for the preparation of such compounds often involved the alkylation of pre-existing pyrimidine scaffolds with haloacetic acid esters, followed by hydrolysis to the corresponding carboxylic acids. These foundational synthetic strategies paved the way for the creation of a diverse array of pyrimidine acetic acid derivatives, enabling the investigation of their chemical and physical properties. While a detailed historical timeline exclusively for pyrimidine acetates is not extensively documented in readily available literature, their development is intrinsically linked to the broader advancements in pyrimidine synthesis and functionalization techniques.

Significance of the 6-Methoxypyrimidine Core in Contemporary Chemical Research

The 6-methoxypyrimidine core is a recurring motif in a variety of compounds of interest in medicinal chemistry and materials science. The methoxy (B1213986) group, a potent electron-donating group, significantly influences the electronic properties of the pyrimidine ring. This electronic modulation can affect the reactivity of the pyrimidine system, influencing its susceptibility to nucleophilic or electrophilic attack and modulating the acidity of protons on adjacent carbons.

In the realm of medicinal chemistry, the 6-methoxypyrimidine scaffold is often incorporated into larger molecules to fine-tune their biological activity. The methoxy group can participate in hydrogen bonding with biological targets, and its lipophilicity can impact the pharmacokinetic properties of a drug candidate. The presence of the 6-methoxy group can also sterically influence the binding of a molecule to its target, leading to enhanced selectivity.

Scope and Defined Research Aims for Sodium;2-(6-methoxypyrimidin-4-yl)acetate within Synthetic and Theoretical Chemistry

Currently, there is a notable scarcity of dedicated research literature focusing specifically on this compound. The PubChem database provides basic information for this compound, which is summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₇N₂NaO₃
Molecular Weight 190.13 g/mol
CAS Number Not available

| PubChem CID | 145913515 nih.gov |

Given the limited specific data, the research aims for this compound within synthetic and theoretical chemistry can be extrapolated from the broader context of pyrimidine chemistry.

Synthetic Chemistry Aims:

Development of Novel Synthetic Routes: A primary research aim would be to establish efficient and scalable synthetic pathways to access 2-(6-methoxypyrimidin-4-yl)acetic acid and its sodium salt. This would involve exploring various starting materials and reaction conditions to optimize yield and purity.

Functionalization and Derivatization: Once a reliable synthesis is established, the compound could serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid functionality provides a handle for various chemical transformations, such as amidation, esterification, and reduction, opening avenues to a wide range of derivatives.

Exploration as a Ligand in Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the acetate group could potentially act as coordination sites for metal ions. Research could focus on the synthesis and characterization of metal complexes of this ligand, which may exhibit interesting catalytic or material properties.

Theoretical Chemistry Aims:

Computational Studies of Molecular Properties: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These studies would provide valuable insights into its reactivity and potential interactions.

Conformational Analysis: The molecule possesses rotational freedom around the bond connecting the acetic acid moiety to the pyrimidine ring. Theoretical studies could explore the conformational landscape of the molecule to identify the most stable conformers and understand their relative energies.

Modeling of Reactivity: Computational models could be used to predict the reactivity of the compound in various chemical reactions, aiding in the design of synthetic strategies and the understanding of reaction mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N2NaO3 B2393934 Sodium;2-(6-methoxypyrimidin-4-yl)acetate CAS No. 2377035-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-(6-methoxypyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.Na/c1-12-6-2-5(3-7(10)11)8-4-9-6;/h2,4H,3H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQERYCDQTVJFIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 2 6 Methoxypyrimidin 4 Yl Acetate

Quantum Chemical Calculation Methodologies Applied to Pyrimidine (B1678525) Acetates

The theoretical study of pyrimidine acetates relies on sophisticated computational methods to solve the molecular Schrödinger equation approximately. The choice of method is a critical balance between computational cost and desired accuracy, with Density Functional Theory (DFT) and Hartree-Fock (HF) methods being foundational approaches.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic structure of molecules. ijcce.ac.irdergipark.org.tr Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less demanding, allowing for the study of larger and more complex molecules.

In the context of pyrimidine derivatives, DFT is widely used to predict a variety of properties. samipubco.com The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed due to its proven success in simulating organic molecules. samipubco.comacs.org This functional, often paired with basis sets like 6-31G or 6-311G, provides reliable results for geometry optimization, vibrational frequencies, and electronic properties. ijcce.ac.irresearchgate.net For instance, DFT calculations are instrumental in determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of chemical reactivity. ijcce.ac.ir Time-dependent DFT (TD-DFT) can also be used to investigate electronic transitions and predict UV-Vis spectra. researchgate.net

Table 1: Common DFT Functionals Used in Pyrimidine Derivative Studies

Functional Description Typical Application
B3LYP Hybrid functional combining Hartree-Fock exchange with DFT exchange-correlation. samipubco.com Geometry optimization, electronic properties, HOMO-LUMO analysis. ijcce.ac.iracs.org
CAM-B3LYP A long-range corrected hybrid functional. Used for systems where charge transfer is important. researchgate.net

| PBE | Pure DFT functional (generalized gradient approximation). | Solid-state calculations, systems where computational cost is a major factor. |

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wave function as a single Slater determinant. wikipedia.org Each electron is considered to move in the average electrostatic field created by all other electrons, neglecting electron correlation. wikipedia.orgcore.ac.uk While this simplification means HF systematically overestimates energy gaps and provides less accurate total energies compared to more advanced methods, it serves as a crucial starting point for more sophisticated calculations (post-Hartree-Fock methods) and provides a qualitatively correct picture of the electronic structure. wikipedia.orgresearchgate.net

For pyrimidine systems, HF calculations can be used to obtain initial geometries for optimization by more accurate methods and to analyze molecular orbitals. researchgate.net The results from HF, particularly when combined with Koopmans' theorem, offer a first approximation of ionization potentials and electron affinities. researchgate.net The method is foundational to building more complex theoretical models that incorporate electron correlation, which is often essential for accurately describing chemical phenomena. wikipedia.org

In quantum chemical calculations, a basis set is a collection of mathematical functions (basis functions) used to construct molecular orbitals. The choice of basis set is critical, directly impacting the accuracy and computational expense of the calculation. umich.edumit.edu

For molecules like pyrimidine acetates, which contain first- and second-row atoms (C, H, N, O), Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used. acs.orgresearchgate.net Pople basis sets are computationally efficient, with the numbers indicating the number of Gaussian functions used to describe core and valence orbitals. The addition of polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or ++) is often necessary to accurately describe bonding and non-bonding electron pairs, especially in heteroatomic systems. acs.org

Validation of a chosen basis set involves ensuring that the calculated properties converge as the size of the basis set increases. umich.edu This can be achieved by performing calculations with a series of progressively larger basis sets (e.g., cc-pVDZ -> cc-pVTZ -> cc-pVQZ) and extrapolating to the complete basis set (CBS) limit. researchgate.net The goal is to find a basis set that provides a satisfactory level of accuracy without incurring prohibitive computational costs. umich.edu

Table 2: Representative Basis Sets for Pyrimidine Acetate (B1210297) Calculations

Basis Set Key Features Common Use Case
6-31G(d,p) Split-valence with polarization functions on heavy atoms (d) and hydrogens (p). Routine geometry optimizations and frequency calculations.
6-311++G(d,p) Triple-split valence with diffuse functions on both heavy atoms and hydrogens. acs.org Improved accuracy for anions, hydrogen bonding, and weak interactions. acs.org

| cc-pVTZ | Correlation-consistent, triple-zeta quality. | High-accuracy energy calculations and benchmarking. researchgate.net |

Molecular Structure and Electronic Properties Analysis

Computational methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are fundamental to its chemical behavior.

A crucial first step in any theoretical investigation is to determine the molecule's equilibrium geometry—the lowest energy arrangement of its atoms. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated and minimized. researchgate.net For a flexible molecule like 2-(6-methoxypyrimidin-4-yl)acetate, this process involves exploring the potential energy surface to identify stable conformers. The methoxy (B1213986) and acetate groups can rotate relative to the pyrimidine ring, leading to different spatial arrangements (conformers) with distinct energies. nih.govnih.gov

Computational analysis can map this conformational landscape, identifying the global minimum energy structure as well as other low-energy local minima. nih.gov The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, if available. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ijcce.ac.ir

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. acs.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. acs.orgresearchgate.net DFT calculations are highly effective for determining the energies of these orbitals and visualizing their spatial distribution, providing insights into which parts of the molecule are most likely to participate in chemical reactions. ijcce.ac.irsamipubco.com

Table 3: Illustrative FMO Data for a Pyrimidine Derivative (Generic)

Parameter Description Typical Calculated Value (eV) Implication
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 Electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 Electron-accepting ability

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.5 | Chemical reactivity and stability acs.org |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential, highlighting regions prone to electrophilic attack, while blue areas denote positive potential, indicating sites susceptible to nucleophilic attack.

For 2-(6-methoxypyrimidin-4-yl)acetate, an MEP analysis would be expected to reveal regions of high electron density around the oxygen atoms of the acetate group and the nitrogen atoms of the pyrimidine ring, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The methoxy group's oxygen would also contribute to the negative potential landscape.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the quantification of atomic charges and the analysis of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as its value and its Laplacian), QTAIM can determine the nature of a chemical bond, classifying it as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.

For 2-(6-methoxypyrimidin-4-yl)acetate, QTAIM studies would provide a quantitative description of the covalent bonds within the pyrimidine ring and the acetate group. It would also be instrumental in identifying and characterizing any intramolecular non-covalent interactions that contribute to the molecule's conformation and stability.

Hydrogen Bonding Interactions and Their Energetics

Hydrogen bonding plays a critical role in determining the structure and properties of molecules in condensed phases. Computational studies can identify potential hydrogen bond donors and acceptors within a molecule and calculate the strength of these interactions.

For 2-(6-methoxypyrimidin-4-yl)acetate, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the acetate and methoxy groups are potential hydrogen bond acceptors. In a protic solvent or in the solid state, these sites could engage in hydrogen bonding with surrounding molecules. Theoretical calculations would be able to predict the geometry and energetics of these interactions, providing insight into the compound's solubility and crystal packing.

Theoretical Insights into Reactivity and Stability

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions identify the atoms that are most susceptible to attack.

For 2-(6-methoxypyrimidin-4-yl)acetate, the calculation of Fukui functions would pinpoint the specific atoms on the pyrimidine ring and the acetate group that are most likely to participate in chemical reactions, thus guiding the understanding of its chemical behavior.

Chemical Hardness and Electrophilicity Index Computations

The computation of these indices for 2-(6-methoxypyrimidin-4-yl)acetate would offer a general assessment of its reactivity profile. A high chemical hardness would suggest high stability, while the electrophilicity index would provide a measure of its propensity to act as an electrophile in reactions.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. While specific computational studies on the reaction pathways involving Sodium;2-(6-methoxypyrimidin-4-yl)acetate are not available in the current scientific literature, the approaches used for other pyrimidine derivatives can provide a framework for how such an investigation would be conducted. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining the most likely mechanistic pathways.

For pyrimidine derivatives, DFT calculations have been successfully used to study optimized molecular structures, vibrational frequencies, and thermodynamic parameters. nih.gov Such calculations can reveal key aspects of a molecule's stability and reactivity. For instance, a high calculated dipole moment can indicate high reactivity towards surrounding molecules. nih.gov

A typical computational investigation into a reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. Methods like the B3LYP hybrid functional with a basis set such as 6-311++G(d,p) are commonly employed for this purpose. wjarr.com

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Transition State Searching: Various algorithms are used to locate the transition state structure that connects reactants to products. This is a critical step in understanding the energy barrier of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it correctly connects the desired reactants and products on the potential energy surface.

These computational approaches have been applied to various pyrimidine derivatives to understand their reactivity. For example, DFT has been used to study the interaction of pyrimidine derivatives with metal clusters, which is relevant for drug delivery applications, by calculating adsorption energies and analyzing thermodynamic factors. bohrium.com In other studies, the reactivity of pyrimidine derivatives as potential analgesics was assessed by calculating global molecular reactivity parameters such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. wjarr.com These parameters provide insight into the chemical reactivity and stability of the molecules. wjarr.com

Should computational studies be undertaken for 2-(6-methoxypyrimidin-4-yl)acetate, they would likely focus on the mechanisms of its synthesis or its potential reactions. For instance, if the compound is synthesized via a nucleophilic substitution on a pyrimidine ring, calculations could identify the transition state of this substitution, determine whether the reaction proceeds via an SNAr or another mechanism, and predict the influence of substituents on the reaction barrier. Such studies would provide invaluable, atomistic-level insights that complement experimental findings.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Sodium;2-(6-methoxypyrimidin-4-yl)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals definitively.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For the anionic component, 2-(6-methoxypyrimidin-4-yl)acetate, three distinct signals are expected. The pyrimidine (B1678525) ring protons, H-2 and H-5, would appear as singlets in the aromatic region, with H-2 being more downfield due to the electronic influence of the two adjacent nitrogen atoms. The methylene (B1212753) protons (CH₂) adjacent to the carboxylate group would also appear as a singlet. The methoxy (B1213986) group (OCH₃) protons would be observed as a singlet in the upfield region.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The structure possesses seven unique carbon atoms. The carbonyl carbon of the acetate (B1210297) group is expected at the most downfield chemical shift. The four carbon atoms of the pyrimidine ring would resonate in the aromatic region, with C-4 and C-6 being significantly affected by the attached oxygen atoms. The methylene carbon and the methoxy carbon would appear at the most upfield positions.

Predicted ¹H NMR Spectral Data for 2-(6-methoxypyrimidin-4-yl)acetate Anion

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 8.5 - 8.7 Singlet 1H
H-5 6.6 - 6.8 Singlet 1H
-OCH₃ 3.9 - 4.1 Singlet 3H

Predicted ¹³C NMR Spectral Data for 2-(6-methoxypyrimidin-4-yl)acetate Anion

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 170 - 175
C-6 168 - 172
C-4 165 - 169
C-2 157 - 160
C-5 105 - 110
-OCH₃ 54 - 58

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. mdpi.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this molecule, no COSY cross-peaks are expected between the pyrimidine protons (H-2 and H-5) or the methylene protons, as they are isolated spin systems, confirming their singlet nature. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link the proton signals to their respective carbon signals: H-2 to C-2, H-5 to C-5, the methylene protons to the methylene carbon, and the methoxy protons to the methoxy carbon.

The methylene (-CH₂-) protons showing a correlation to the carboxyl (C=O) carbon.

The methylene (-CH₂-) protons showing correlations to pyrimidine carbons C-4 and C-5, confirming the attachment point of the acetate group.

The methoxy (-OCH₃) protons correlating to C-6, confirming the position of the methoxy group.

The pyrimidine proton H-5 showing correlations to C-4 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the pyrimidine proton H-5, confirming their spatial proximity on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. researchgate.net For this compound (C₇H₇N₂NaO₃), the expected exact mass can be calculated. In positive ion mode, the molecule would likely be observed as a sodium adduct of the sodium salt, [M+Na]⁺, or as the protonated parent acid, [M-Na+2H]⁺, depending on the solvent conditions. The high mass accuracy of HRMS (typically < 5 ppm error) would allow for the unambiguous confirmation of the molecular formula C₇H₇N₂NaO₃. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like sodium salts. mdpi.com It allows the transfer of ions from solution into the gas phase with minimal fragmentation. In ESI-MS analysis, this compound would be expected to show a prominent ion corresponding to the 2-(6-methoxypyrimidin-4-yl)acetate anion at m/z 167.05 in negative ion mode. In positive ion mode, adducts with sodium, [M+Na]⁺ at m/z 213.03, are often observed, which can be influenced by solvent and salt concentrations in the sample. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of a selected precursor ion, providing valuable structural information. For the 2-(6-methoxypyrimidin-4-yl)acetate anion (m/z 167.05), a primary and highly characteristic fragmentation pathway would be the neutral loss of carbon dioxide (CO₂, 44.01 Da), a process known as decarboxylation. This would result in a prominent fragment ion at m/z 123.04, corresponding to the [M-CO₂]⁻ species. Further fragmentation of the pyrimidine ring could then occur under higher collision energy.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes. For this compound, the spectra would be characterized by vibrations of the pyrimidine ring, the methoxy group, the acetate moiety, and the C-C and C-H bonds.

Vibrational Mode Assignment and Functional Group Characterization

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to specific vibrational modes. The assignment of these bands to functional groups is crucial for structural confirmation.

Key expected vibrational modes include:

Pyrimidine Ring Vibrations: The pyrimidine ring would give rise to several characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, often appearing as a series of bands, are expected in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane ring bending vibrations would be found at lower wavenumbers.

Methoxy Group Vibrations: The C-H stretching vibrations of the methyl group in the methoxy substituent are anticipated around 2950 and 2850 cm⁻¹. The C-O stretching vibration of the methoxy group typically appears in the 1250-1000 cm⁻¹ region.

Acetate Group Vibrations: As a sodium salt, the carboxylate group (COO⁻) of the acetate moiety will display characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration is expected to be a strong band in the 1610-1550 cm⁻¹ region, while the symmetric stretching vibration would appear in the 1420-1300 cm⁻¹ range.

Methylene Group Vibrations: The CH₂ group of the acetate moiety will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range, potentially overlapping with the methoxy C-H stretches. Scissoring, wagging, and twisting vibrations of the CH₂ group are expected at lower frequencies.

An illustrative data table of expected vibrational modes is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretching3100-3000Pyrimidine Ring
Asymmetric CH₃ Stretching~2950Methoxy Group
Symmetric CH₂ Stretching~2850Acetate Moiety
Asymmetric COO⁻ Stretching1610-1550Carboxylate (Sodium Salt)
Pyrimidine Ring Stretching1600-1400Pyrimidine Ring
Symmetric COO⁻ Stretching1420-1300Carboxylate (Sodium Salt)
C-O Stretching1250-1000Methoxy Group
Pyrimidine Ring Bending (in-plane)1000-800Pyrimidine Ring
Pyrimidine Ring Bending (out-of-plane)800-600Pyrimidine Ring

This table is predictive and based on typical vibrational frequencies for the respective functional groups.

Comparison with Theoretically Computed Vibrational Spectra

In the absence of experimental data, theoretical calculations, particularly using Density Functional Theory (DFT), serve as a valuable tool for predicting vibrational spectra. By employing a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the vibrational frequencies and intensities for this compound can be computed.

These theoretical spectra would aid in the assignment of the experimental IR and Raman bands, should they become available. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. A comparison between the scaled theoretical and experimental spectra would allow for a more confident and detailed vibrational assignment.

Photophysical Characterization

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. The pyrimidine ring in this compound is an aromatic heterocycle, which is expected to be the primary chromophore responsible for its UV-Visible absorption and fluorescence properties.

UV-Visible Absorption Spectroscopy and Electronic Transitions

The UV-Visible absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 300 nm for a substituted pyrimidine.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring) to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions. They might appear as a weaker shoulder or a separate band at a longer wavelength.

The position and intensity of these absorption bands can be influenced by the substituents on the pyrimidine ring (the methoxy and acetate groups) and the solvent used for the measurement.

A hypothetical data table for the expected electronic transitions is presented below.

Transition TypeExpected Wavelength (λmax) Range (nm)Molar Absorptivity (ε)
π → π200-300High
n → π>300Low

This table is a general prediction based on the properties of similar pyrimidine derivatives.

Fluorescence and Emission Spectroscopy, including Solvatochromism

Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (a Stokes shift).

For this compound, fluorescence emission is expected to originate from the lowest excited singlet state (S₁). The emission wavelength and intensity would be dependent on the molecular structure and the surrounding environment.

Solvatochromism , the change in the color of a substance when it is dissolved in different solvents, is a phenomenon that could be observed for this compound. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents. If the excited state is more polar than the ground state, a red shift (bathochromic shift) in the emission spectrum is expected with increasing solvent polarity. Conversely, a blue shift (hypsochromic shift) would be observed if the ground state is more polar. Investigating the fluorescence of this compound in a range of solvents with varying polarities would reveal its solvatochromic behavior.

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.

The quantum yield of this compound would be influenced by factors such as the rigidity of the molecule, the nature of the substituents, and the solvent. Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield. A higher quantum yield indicates that fluorescence is a more favorable de-excitation pathway.

X-ray Crystallography and Solid-State Analysis5.5.1. Single-Crystal X-ray Diffraction for Absolute Structure Determination5.5.2. Analysis of Crystal Packing and Intermolecular Interactions

Without primary crystallographic data, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary for this information to become available.

Green Chemistry Methodologies for Pyrimidine Acetate Synthesis

Adherence to Green Chemistry Principles in the Synthesis of 2-(6-methoxypyrimidin-4-yl)acetate

The synthesis of pharmaceuticals, including pyrimidine (B1678525) derivatives like 2-(6-methoxypyrimidin-4-yl)acetate, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. nih.gov These principles advocate for the reduction or elimination of hazardous substances throughout the design, manufacture, and application of chemical products. nih.gov Key objectives include maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and preventing waste generation. nih.gov

In the context of pyrimidine synthesis, this translates to favoring one-pot, multicomponent reactions (MCRs) which combine multiple starting materials in a single step, thus reducing reaction time, simplifying product isolation, and increasing yields. scholarsresearchlibrary.comnih.gov Such strategies inherently generate less waste compared to multi-step syntheses that require isolation and purification of intermediates. nih.govnih.gov The selection of non-toxic, renewable starting materials and the use of catalysts over stoichiometric reagents are also central tenets that are being actively applied to the synthesis of heterocyclic compounds like pyrimidines.

Sustainable Solvent Systems and Solvent-Free Reaction Environments

A significant focus of green chemistry is the reduction of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally harmful. nih.gov Research into the synthesis of pyrimidine derivatives has explored various sustainable alternatives, including the use of greener solvents or conducting reactions under solvent-free conditions. mdpi.comarkat-usa.org The ideal green solvent is non-toxic, readily available, biodegradable, and recyclable.

Utilization of Aqueous Media for Reaction Efficiencies

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. arkat-usa.org Synthesizing pyrimidine derivatives in aqueous media offers several advantages, including simplified procedures, environmental friendliness, and often excellent yields. scholarsresearchlibrary.com For instance, a simple and efficient one-pot, three-component synthesis of substituted pyrimidines has been successfully developed using water as the solvent. scholarsresearchlibrary.comajol.info This approach not only aligns with green chemistry principles but can also enhance reaction rates and selectivity due to water's unique properties, such as its high polarity and hydrophobic effects. nih.gov Multicomponent reactions to form complex heterocyclic structures like pyrido[2,3-d]pyrimidines have been effectively conducted in aqueous solutions. nih.gov

Application of Ionic Liquids as Green Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as promising green reaction media due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. japsonline.com A key advantage of ILs is their potential for recyclability, which minimizes waste. japsonline.com

In pyrimidine synthesis, ionic liquids can function as both the solvent and the catalyst. For example, L-proline nitrate, an amino acid-based ionic liquid, has been used to effectively catalyze the one-pot, three-component synthesis of pyrimidine derivatives. japsonline.comresearchgate.netjapsonline.com This method offers benefits such as high efficiency, shorter reaction times, and environmentally friendly conditions. japsonline.com

Table 1: Comparison of Catalytic Performance in Pyrimidine Synthesis

Catalyst ConditionSolventYield (%)Reference
No CatalystMethanol33.04 japsonline.com
10% mol L-proline nitrate ILMethanol86.74 japsonline.com

Energy-Efficient Synthesis Techniques

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for synthetic chemists, offering significant advantages over conventional heating methods. eurekaselect.comeurekaselect.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a substantial reduction in reaction times—often from hours to minutes. orientjchem.orgnih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives, resulting in higher yields, cleaner reactions, and simpler work-up procedures. orientjchem.orgsemanticscholar.org The efficiency of MAOS makes it a more sustainable and attractive option for constructing diverse heterocyclic molecules. nih.gov

Table 2: Representative Examples of Microwave-Assisted Pyrimidine Synthesis

ReactantsMethodReaction TimeYieldReference
2-amino-3-hydroxybenzaldehyde, KetonesConventional HeatingNot specified34% nih.gov
2-amino-3-hydroxybenzaldehyde, KetonesMicrowave (Ethanol)Not specified72% nih.gov
Various anilines, aryl aldehydes, styreneMicrowave (Solvent-free)20-25 min40-68% nih.gov
Chalcones, Guanidine (B92328) nitrateMicrowaveNot specifiedHigh semanticscholar.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. nih.govsemanticscholar.org This technique has emerged as an efficient and environmentally benign alternative for synthesizing pyrimidine scaffolds. dntb.gov.ua Ultrasound irradiation can lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. nih.govtandfonline.com The synthesis of various 2-aminopyrimidine and barbituric acid derivatives has been achieved rapidly and efficiently under ultrasonic irradiation, highlighting the method's advantages of operational simplicity and high product yields in short timeframes (around 30 minutes). tandfonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Pyrimidine Synthesis

Synthesis TargetMethodKey Advantages of UltrasoundReference
Pyrimidine DerivativesUltrasound IrradiationShorter reaction times, higher yields, milder conditions, enhanced chemo- and regioselectivity. nih.gov
2-Aminopyrimidine and Barbituric Acid DerivativesUltrasound IrradiationShorter reaction times (~30 min), high product yields, easy setup and work-up. tandfonline.com
Fused Heterocyclic PyrimidinesUltrasound IrradiationOperational simplicity, good yields in short times, easy work-up procedures. researchgate.net

Mechanochemical Approaches (e.g., Planetary Ball Milling)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. researchgate.netnih.gov Techniques like planetary ball milling conduct reactions in solid-state or near solvent-free conditions, which can lead to reduced reaction times, higher yields, and simplified product isolation. rasayanjournal.co.inelsevierpure.com

The application of ball milling for the synthesis of various pyrimidine derivatives has been successfully demonstrated. acs.orgacs.org In a typical setup, reactants are placed in a milling jar with grinding balls and subjected to high-energy collisions, which provides the activation energy for the reaction. rasayanjournal.co.in This method eliminates the need for bulk solvents, thereby reducing environmental impact and costs associated with solvent purchase and disposal. elsevierpure.com

A study on the solvent-less synthesis of pyrimidine derivatives using a modified Zinc Oxide (ZnO) nanoparticle catalyst in a ball mill highlighted the efficiency of this approach. The methodology was scalable to the multigram level and featured a recyclable catalyst, underscoring its green credentials. acs.orgacs.org While direct synthesis of Sodium;2-(6-methoxypyrimidin-4-yl)acetate via this method is not explicitly detailed in the reviewed literature, the successful synthesis of analogous pyrimidine structures suggests its high potential. The key advantages are the elimination of hazardous solvents, potential for high yields, and simplified workup procedures. nih.govrasayanjournal.co.in

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis for Pyrimidine Derivatives

Feature Mechanochemical Approach (Ball Milling) Traditional Solvent-Based Approach
Solvent Use Solvent-free or minimal solvent elsevierpure.com Requires bulk organic solvents
Reaction Time Often significantly shorter rasayanjournal.co.in Can be lengthy (hours to days)
Energy Input Mechanical energy Thermal energy (heating/refluxing)
Workup Simpler product isolation acs.org Often requires extraction, chromatography
Waste Generation Minimal rasayanjournal.co.in Significant solvent and reagent waste
Scalability Demonstrated on a multigram scale acs.org Well-established

Catalysis in Green Pyrimidine Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalysts is crucial for creating sustainable synthetic routes to pyrimidine acetates.

Development and Application of Metal-Free Catalysis and Organocatalysts

To circumvent the toxicity, cost, and environmental concerns associated with heavy metal catalysts, significant research has focused on metal-free and organocatalytic systems. acs.orgrsc.org Organocatalysts are small organic molecules that can catalyze reactions with high efficiency and selectivity.

Graphite oxide has been successfully employed as a green, metal-free carbocatalyst for the synthesis of a library of pyrimidine derivatives under solvent-free conditions. acs.org This heterogeneous catalyst eliminates the risk of metal contamination in the final product and can be recycled and reused for multiple consecutive runs without a significant drop in activity, enhancing the sustainability of the process. acs.org Similarly, basic ionic liquids have been used as reusable catalysts for the one-pot, three-component synthesis of pyrimidines under solvent-free conditions, offering advantages like short reaction times and high yields. tandfonline.com The application of these metal-free strategies to the synthesis of the 2-(6-methoxypyrimidin-4-yl)acetate scaffold represents a promising avenue for green production. rsc.org

Utilization of Heterogeneous and Reusable Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable in green synthesis because of their ease of separation from the reaction mixture and potential for recyclability. acs.orgnih.gov This simplifies product purification and reduces waste.

Examples of heterogeneous catalysts used in pyrimidine synthesis include:

Zeolites: These microporous aluminosilicates, such as nanozeolite NaX, have been used as catalysts in the solvent-free synthesis of pyrimidine derivatives, offering an environmentally benign method with reduced reaction times. researchgate.netmdpi.com

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles (e.g., Fe3O4) allow for easy recovery using an external magnet. nih.govgrowingscience.com This approach has been applied to the one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. growingscience.com

Polymer-Supported Catalysts: Immobilizing a catalyst on a polymer support is another effective strategy for creating a reusable system. β-Cyclodextrin, a supramolecular catalyst, has been used in water for the synthesis of fused pyrimidines and can be recovered and reused. acs.org

The use of such recyclable catalysts in the production of this compound could significantly improve the process's sustainability and economic viability. researchgate.net

Potential for Biocatalytic Transformations of Pyrimidine Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the direct enzymatic synthesis of the target compound is not widely reported, the potential for biocatalytic transformations of pyrimidine derivatives is an emerging field of interest. rsc.org

Enzymes such as transaminases could potentially be engineered to perform key bond-forming steps in the synthesis of pyrimidine precursors. Furthermore, late-stage functionalization of a pre-formed pyrimidine ring using enzymes could provide a highly efficient and selective route to the final product. The synthesis of pyrimidine nucleosides, for instance, has been achieved through efficient, multi-step enzymatic processes, showcasing the power of biocatalysis in this area. acs.org Exploring enzymatic pathways for the synthesis of this compound could lead to highly sustainable and efficient manufacturing processes.

Multicomponent Reaction (MCR) Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, are a hallmark of green and efficient synthesis. acs.orgbohrium.com They are characterized by high atom economy, procedural simplicity, and the ability to rapidly build molecular complexity, which reduces time, cost, and waste compared to traditional linear syntheses. rasayanjournal.co.intandfonline.com

One-Pot Synthesis Approaches for Simplified Procedures

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is a key aspect of MCRs. scholarsresearchlibrary.comacs.org This approach avoids the lengthy separation and purification of intermediate compounds, saving time and resources. scholarsresearchlibrary.com

The Biginelli reaction is a classic MCR used for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). sennosbiotech.comwikipedia.org Green modifications of this reaction have been developed using various catalysts under solvent-free or aqueous conditions. ingentaconnect.comnih.govresearchgate.net Another prominent MCR is the Hantzsch pyridine synthesis, which can be adapted for pyrimidine synthesis and has been optimized using green methods like microwave irradiation and solvent-free conditions. researchgate.netacs.orgwikipedia.orgresearchgate.net

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, yielding a variety of pyrimidines with high regioselectivity and yields up to 93%. acs.orgfigshare.comnih.gov Such strategies, which combine multiple bond-forming events in a single, efficient operation, are highly applicable to the streamlined synthesis of the pyrimidine acetate (B1210297) core structure. acs.orgmdpi.com

Table 2: Overview of Green MCR Strategies for Pyrimidine Synthesis

MCR Type Key Reactants Catalyst/Conditions Green Advantages
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Lewis/Brønsted acids, Ionic Liquids, Solvent-free sennosbiotech.comnih.gov High atom economy, one-pot, operational simplicity
Hantzsch-type Reaction Aldehyde, β-Dicarbonyl, Ammonia source Microwave, Ultrasound, Solvent-free wikipedia.orgresearchgate.net Reduced reaction times, improved yields, energy efficiency
Iridium-Catalyzed Coupling Amidine, Alcohols PN5P–Ir–pincer complexes acs.orgnih.gov High yields, regioselectivity, use of biomass-derivable alcohols
Catalyst-Free Annulation Enamidines, Orthoesters Solvent-free, thermal mdpi.com Avoids catalyst cost and contamination, high atom economy

Environmental Impact Assessment of Synthetic Routes (e.g., E-factor, Life Cycle Analysis)

The growing emphasis on sustainable chemical manufacturing has led to the development of metrics to assess the environmental performance of synthetic processes. For a compound such as this compound, evaluating the environmental impact of its synthesis is crucial, particularly if it is to be produced on an industrial scale. Key methodologies for this assessment include the E-factor and Life Cycle Analysis (LCA).

E-factor (Environmental Factor)

The E-factor is a simple yet powerful metric for quantifying the amount of waste generated in a chemical process. It is defined as the mass ratio of waste to the desired product. sheldon.nl A lower E-factor signifies a more environmentally friendly process with less waste generation. youtube.com The ideal E-factor is zero, indicating that all materials used in the process are converted into the final product. sheldon.nl

The calculation of the E-factor considers all materials that are not part of the final product, including:

By-products

Unreacted starting materials

Solvents

Reagents

Catalyst losses

Water is often excluded from the calculation, unless it is significantly contaminated. sheldon.nllibretexts.org

Hypothetical E-factor Calculation for a Generic Pyrimidine Acetate Synthesis:

To illustrate, consider a hypothetical synthesis of a pyrimidine acetate. The E-factor can be calculated by summing the masses of all inputs, subtracting the mass of the isolated product, and then dividing by the mass of the product. youtube.com

MaterialMass (kg)Role
Pyrimidine Precursor10Reactant
Acetate Reagent8Reactant
Solvent100Reaction Medium
Catalyst0.5Catalyst
Total Input 118.5
Isolated Product 12 Product
Total Waste 106.5 (Total Input - Isolated Product)
E-factor 8.875 (Total Waste / Isolated Product)

Different sectors of the chemical industry have varying typical E-factors. For bulk chemicals, E-factors are generally low, while for fine chemicals and pharmaceuticals, they can be significantly higher due to more complex, multi-step syntheses. libretexts.org

Life Cycle Analysis (LCA)

Life Cycle Analysis (LCA) offers a more comprehensive environmental assessment than the E-factor. It evaluates the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal ("cradle-to-grave"). An LCA for the synthesis of this compound would consider:

Raw Material Acquisition: The environmental impact of sourcing the initial chemical feedstocks.

Manufacturing: Energy consumption, water usage, emissions, and waste generation during the synthesis process.

Use and Distribution: The environmental footprint associated with transporting and using the final product.

End-of-Life: The impact of disposal, recycling, or degradation of the compound.

The synthesis of pyrimidine derivatives, which are often used as pharmaceutical intermediates, can have a notable environmental footprint due to the use of hazardous materials and the generation of waste. nih.gov Greener synthetic routes for pyrimidines aim to mitigate these impacts by employing strategies such as:

Catalytic Reactions: Using catalysts to improve reaction efficiency and reduce waste. growingscience.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.

Multicomponent Reactions: Combining multiple reaction steps into a single pot, which can reduce solvent usage and waste generation. growingscience.com

By applying metrics like the E-factor and conducting a thorough Life Cycle Analysis, chemists and chemical engineers can identify areas for improvement in the synthesis of this compound, leading to more sustainable and environmentally responsible production methods.

Advanced Applications in Organic Synthesis and Chemical Biology

Role of 2-(6-methoxypyrimidin-4-yl)acetate as a Versatile Building Block in Complex Molecule Construction

The 2-(6-methoxypyrimidin-4-yl)acetate scaffold is a valuable starting material for the synthesis of a variety of more complex heterocyclic systems. The presence of the methoxy (B1213986) group and the acetate (B1210297) side chain on the pyrimidine (B1678525) ring offers multiple sites for chemical modification, making it a versatile building block.

Research on analogous compounds, such as methyl 2-(6-hydroxy-2-phenylpyrimidin-4-yl)acetate, demonstrates the synthetic utility of this class of molecules. This related compound can be converted into an enaminone, which then serves as a key intermediate for condensation reactions with various dinucleophiles. This "enaminone methodology" provides a straightforward and efficient route to new substituted pyrimidines with fused heterocyclic rings researchgate.net. This suggests that 2-(6-methoxypyrimidin-4-yl)acetate can similarly be functionalized at the acetate group to participate in condensation reactions, leading to the formation of intricate molecular frameworks.

The pyrimidine core itself is a common feature in many biologically active molecules, and the substituents at the 2, 4, and 6 positions play a crucial role in determining the compound's properties. The ability to selectively modify the acetate side chain of 2-(6-methoxypyrimidin-4-yl)acetate, for instance by converting it into an amide or a hydrazide, opens up pathways to a wide range of derivatives with potential applications in drug discovery. For example, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been synthesized and evaluated for their antimicrobial and antifungal activities nih.gov. This highlights the potential of using the acetate group as a handle to introduce diverse functionalities.

Furthermore, the pyrimidine ring can participate in various cross-coupling reactions, allowing for the introduction of aryl or other substituent groups. This versatility enables the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents researchgate.net. The methoxy group can also be a site for modification, potentially being converted to a hydroxyl group to allow for further derivatization.

Derivatization Strategies for Expanding Chemical Space and Diversity

Expanding the chemical space and diversity of molecules derived from 2-(6-methoxypyrimidin-4-yl)acetate is crucial for identifying new compounds with desirable biological or material properties. Several derivatization strategies can be employed to achieve this.

One key strategy involves the modification of the acetate side chain. This can be achieved through various reactions, including:

Amide formation: Reacting the corresponding ester with a wide range of primary and secondary amines to generate a library of amides.

Hydrazide formation: Treatment with hydrazine to produce the corresponding hydrazide, which can be further reacted with aldehydes or ketones to form hydrazones nih.gov.

Knoevenagel condensation: The active methylene (B1212753) group in the acetate can potentially participate in condensation reactions with aldehydes and ketones to form new carbon-carbon bonds.

Another important strategy focuses on modifications of the pyrimidine ring itself. The methoxy group at the 6-position can be a target for nucleophilic substitution, allowing for the introduction of various other functional groups. Additionally, if other reactive sites are present on the pyrimidine ring (e.g., a halogen), they can be utilized in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce new aryl or amino groups.

The following table summarizes potential derivatization strategies for 2-(6-methoxypyrimidin-4-yl)acetate:

Reaction Site Reaction Type Potential Reagents Resulting Functional Group
Acetate Side ChainAmide CouplingAmines, Coupling Agents (e.g., HATU, EDCI)Amide
Acetate Side ChainHydrazinolysisHydrazine HydrateHydrazide
Acetate Side ChainKnoevenagel CondensationAldehydes, Ketonesα,β-Unsaturated Ester
6-Methoxy GroupNucleophilic SubstitutionAmines, Thiols, AlcoholsAmino, Thioether, Ether
Pyrimidine Ring (if activated)Suzuki-Miyaura CouplingBoronic Acids, Palladium CatalystAryl, Heteroaryl
Pyrimidine Ring (if activated)Buchwald-Hartwig AminationAmines, Palladium CatalystSubstituted Amine

These strategies enable the systematic exploration of the chemical space around the 2-(6-methoxypyrimidin-4-yl)acetate core, leading to the generation of diverse libraries of compounds for screening and optimization in various applications.

Future Research Directions in 6-Methoxypyrimidine Acetate Chemistry

The field of 6-methoxypyrimidine acetate chemistry is poised for significant advancements, driven by emerging technologies and the continuous demand for novel molecules with tailored properties. Future research is likely to focus on the integration of computational tools and the development of more efficient and selective synthetic methods.

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical synthesis. mdpi.com These technologies can be applied to 6-methoxypyrimidine acetate chemistry in several ways:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules derived from 6-methoxypyrimidine acetates.

Reaction Condition Optimization: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, saving time and resources. acs.org

Predictive Modeling: In silico models can predict the physicochemical and biological properties of virtual libraries of 6-methoxypyrimidine acetate derivatives, helping to prioritize the synthesis of the most promising candidates. acs.orgacs.org

By leveraging AI and ML, researchers can accelerate the discovery and development of new compounds based on the 6-methoxypyrimidine acetate scaffold.

The development of novel catalytic systems will be crucial for achieving highly selective and efficient transformations of 6-methoxypyrimidine acetates. Future research in this area may focus on:

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Photoredox catalysis could be employed for the selective functionalization of the pyrimidine ring or the acetate side chain.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and sustainability. Engineered enzymes could be developed to perform specific transformations on 6-methoxypyrimidine acetates, such as stereoselective reductions or oxidations.

Dual Catalysis: Combining two different types of catalysts in a single reaction vessel can enable novel and complex transformations in a single step. This approach could be used to streamline the synthesis of complex molecules from 6-methoxypyrimidine acetate building blocks.

The exploration of these and other novel catalytic systems will undoubtedly expand the synthetic toolbox available to chemists working with 6-methoxypyrimidine acetates, leading to the discovery of new molecules with enhanced properties and functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2-(6-methoxypyrimidin-4-yl)acetate, and what reagents are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, starting from methyl 2-(pyrimidin-4-yl)acetate derivatives (as seen in structurally analogous compounds), hydrolysis under basic conditions (e.g., NaOH) yields the sodium carboxylate salt. Key reagents include alkali hydroxides for saponification and controlled pH adjustments to isolate the product. Solvent selection (e.g., ethanol/water mixtures) impacts reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve atomic positions and hydrogen bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
  • Spectroscopy : 1^1H/13^13C NMR (in D2_2O or DMSO-d6_6) identifies proton environments, while FT-IR confirms carboxylate (COO^-) and methoxy (OCH3_3) groups. High-resolution mass spectrometry (HRMS) validates molecular mass .

Q. How do solubility properties influence experimental design in aqueous and organic systems?

  • Methodological Answer : The sodium carboxylate group enhances water solubility, making it suitable for biological assays. For organic-phase reactions (e.g., derivatization), ion-pairing agents like tetrabutylammonium bromide can improve solubility. Solubility tests in buffers (pH 4–9) are critical for stability studies .

Advanced Research Questions

Q. How can researchers design bioactivity studies for this compound, leveraging structural analogs?

  • Methodological Answer : Prioritize assays based on pyrimidine derivatives’ known activities (e.g., antimicrobial, anticancer). For example:

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, referencing methyl 2-(pyrimidin-4-yl)acetate’s activity .
  • Enzyme inhibition : Screen against kinases or DHFR (dihydrofolate reductase), given pyrimidine’s role in nucleotide analogs. Molecular docking (e.g., AutoDock Vina) predicts target interactions .

Q. How to resolve contradictions in crystallographic data refinement, such as disordered methoxy groups?

  • Methodological Answer : In SHELXL, apply restraints (e.g., DFIX, SIMU) to model disorder. Validate using Rfree_{free} and electron density maps (e.g., Fo-Fc maps). Compare with hydrogen-bonding patterns via graph set analysis (C, D, R motifs) to identify plausible packing arrangements .

Q. What computational strategies optimize synthetic routes for scale-up without compromising purity?

  • Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., hydrolysis energy barriers) using Gaussian or ORCA.
  • Process simulation : Use Aspen Plus to predict solvent recovery and byproduct formation. Experimental validation with inline FTIR monitors reaction progression .

Q. How to analyze hydrogen-bonding networks in crystal structures to predict stability and polymorphism?

  • Methodological Answer : Employ graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., chains, rings). Tools like Mercury (CCDC) quantify intermolecular distances/angles. Correlate with DSC (Differential Scanning Calorimetry) to link packing motifs to thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.